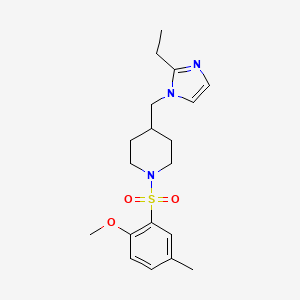

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine

Descripción

Historical Context of Piperidine-Sulfonamide Hybrid Compounds in Medicinal Chemistry

The therapeutic exploration of piperidine-sulfonamide hybrids originated in the mid-20th century with the discovery of sulfonamides as broad-spectrum antimicrobial agents. Early derivatives demonstrated the sulfonamide group’s capacity for hydrogen bonding with bacterial dihydropteroate synthase, establishing its role as a privileged pharmacophore. Piperidine integration emerged later as a strategy to modulate pharmacokinetic properties and enhance central nervous system penetration due to the ring’s balanced lipophilicity and conformational flexibility.

A pivotal advancement occurred in HIV protease inhibitor development, where piperazine sulfonamide cores demonstrated unprecedented binding affinity through direct interaction with catalytic aspartate residues. For instance, MK-8718’s morpholine oxygen initially mediated water-bridged interactions with protease flaps, while subsequent hybrids like PL-100 replaced this intermediary through direct sulfonamide-Ile50 hydrogen bonding. This evolution underscored the sulfonamide’s versatility in displacing solvent molecules to achieve tighter target engagement—a principle later extended to kinase and GPCR targets.

Parallel developments in metabolic disease research revealed piperidine-sulfonamide hybrids as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors. Compound 9a, featuring a pyrrolidine-sulfonamide core, achieved 41.17 nM IC₅₀ against DPP-IV through synergistic interactions between the sulfonamide’s electron-deficient sulfur and the enzyme’s catalytic triad. These findings validated the scaffold’s adaptability across target classes, driven by:

- The sulfonamide’s dual hydrogen bond acceptor/donor capacity

- Piperidine’s ability to adopt chair conformations that preorganize substituents

- Enhanced metabolic stability compared to earlier acyclic sulfonamides

Contemporary synthetic methodologies have expanded structural diversity, as demonstrated by Krasavin’s stereoselective hydrogenation techniques for cis-2,4-disubstituted piperidines and Vereshchagin’s pseudo four-component syntheses of polysubstituted piperidinones. Such innovations enable precise control over stereochemistry and substituent positioning—critical for optimizing target selectivity in complex hybrids.

Propiedades

IUPAC Name |

4-[(2-ethylimidazol-1-yl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c1-4-19-20-9-12-21(19)14-16-7-10-22(11-8-16)26(23,24)18-13-15(2)5-6-17(18)25-3/h5-6,9,12-13,16H,4,7-8,10-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOMVBMAJMPYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole derivative: Starting with 2-ethylimidazole, which can be synthesized from ethylamine and glyoxal.

Attachment to piperidine: The imidazole derivative is then reacted with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the imidazole ring or the sulfonyl group, using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the sulfonyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium azide, alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or imidazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a piperidine core substituted with an imidazole and a methoxyphenyl sulfonyl group. The presence of these functional groups enhances its pharmacological properties. Synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with imidazole and sulfonyl moieties.

Antimicrobial Properties

Research indicates that compounds similar to 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine exhibit significant antimicrobial activity. For instance, derivatives containing imidazole rings have demonstrated efficacy against various bacterial strains, suggesting potential use as antibacterial agents .

Anti-inflammatory Effects

Preliminary studies have shown that this compound may possess anti-inflammatory properties. In vitro evaluations have indicated that it can inhibit the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

The compound's structural characteristics suggest potential applications in oncology. Similar piperidine derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .

Study 1: Antibacterial Activity

A study focused on the synthesis of imidazole-containing compounds demonstrated that derivatives of this compound exhibited promising antibacterial activity against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potential new therapeutic pathway .

Study 2: Anti-inflammatory Mechanisms

In a murine model, the compound was tested for its ability to reduce inflammation induced by lipopolysaccharides (LPS). Results showed a marked decrease in inflammatory markers such as IL-6 and TNF-alpha when treated with the compound, suggesting its utility in developing anti-inflammatory medications .

Comparative Analysis of Related Compounds

Mecanismo De Acción

The mechanism of action of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The imidazole ring may play a crucial role in binding to these targets, while the sulfonyl group could influence the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The table below highlights structural differences and similarities between the target compound and selected analogues from patents and literature:

Functional Group Analysis

- Imidazole vs.

- Sulfonyl vs. Amine/Carboxylic Ester : The sulfonyl group in the target compound may enhance solubility compared to ester-containing analogs (e.g., 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester in ) .

- Trifluoromethyl Groups : Patent compounds (e.g., Example 74 in ) incorporate trifluoromethyl groups, which are absent in the target compound. These groups often enhance binding affinity and lipophilicity but may increase toxicity risks .

Pharmacological and Metabolic Considerations

- Enzyme Interactions : SCH 66712 () shares a piperazine/imidazole scaffold and demonstrates potent CYP2D6 inhibition (KI = 0.55 µM). The target compound’s sulfonyl group could alter its cytochrome P450 interaction profile compared to SCH 66712 .

- Selectivity : Astemizole’s benzimidazole core confers selectivity for histamine receptors, whereas the target compound’s imidazole-piperidine-sulfonyl architecture may favor different targets (e.g., kinases or ion channels) .

Actividad Biológica

The compound 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine (CAS No. 1396802-54-2) is a novel synthetic entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 377.5 g/mol

- CAS Number : 1396802-54-2

The structure of the compound features an imidazole ring, a piperidine moiety, and a methoxy-substituted phenyl sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known for its role in coordinating metal ions and participating in hydrogen bonding, which can enhance the compound's binding affinity to target proteins.

Pharmacological Effects

Research indicates that compounds containing imidazole and piperidine structures often exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Activity : The modulation of inflammatory pathways has been reported in related compounds.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of imidazole derivatives, revealing that modifications at the piperidine nitrogen significantly enhanced antibacterial activity against Gram-positive bacteria. The compound's sulfonyl group may also contribute to this effect by disrupting bacterial cell wall synthesis.

Anticancer Potential

In vitro studies have shown that related compounds exhibit selective cytotoxicity towards cancer cells. For instance, a derivative with a similar structure was tested against various cancer cell lines, resulting in IC values ranging from 10 to 30 µM. This suggests that the compound may inhibit tumor growth through apoptosis induction.

Anti-inflammatory Effects

Research has indicated that imidazole-based compounds can inhibit pro-inflammatory cytokine production. A study demonstrated that a structurally analogous compound reduced TNF-alpha levels in macrophages by approximately 50%, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine core. A common route includes:

- Step 1: Sulfonylation of piperidine using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2: Introduction of the 2-ethylimidazole moiety via nucleophilic substitution or reductive amination, depending on the leaving group (e.g., bromomethyl intermediates).

Intermediates are characterized using NMR spectroscopy (¹H/¹³C for structural confirmation) and LC-MS (to monitor reaction progress and purity). For example, highlights multi-step synthesis protocols with intermediate characterization using analogous techniques .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H and ¹³C NMR: Assign peaks to confirm the piperidine backbone, sulfonyl group, and imidazole substituents. For instance, the sulfonyl group’s aromatic protons (2-methoxy-5-methylphenyl) appear as distinct singlets or doublets in the 6.5–7.5 ppm range.

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns (e.g., loss of the sulfonyl group).

- IR Spectroscopy: Identifies functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹).

and emphasize similar structural validation for related imidazole derivatives .

Q. How is purity assessed, and what HPLC methods are recommended for this compound?

Methodological Answer: Purity is evaluated via reverse-phase HPLC with UV detection (λ = 254 nm). A validated method includes:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Methanol-buffer gradient (e.g., 65:35 methanol to sodium acetate/1-octanesulfonate buffer, pH 4.6, as in ) .

- Flow Rate: 1.0 mL/min.

System suitability tests (peak symmetry, theoretical plates) ensure reproducibility.

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

Methodological Answer: Discrepancies in X-ray diffraction data (e.g., poor refinement statistics) require:

- Data Re-processing: Use SHELX () or WinGX () to optimize scaling, absorption corrections, and outlier removal .

- Twinned Data Analysis: Employ SHELXL ’s twin refinement tools for handling pseudo-merohedral twinning.

- Validation: Cross-check with ORTEP () for anisotropic displacement ellipsoids and hydrogen-bonding networks .

Q. What strategies optimize multi-step synthesis to minimize by-products?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions (e.g., temperature, stoichiometry) in real time.

- Protecting Groups: Temporarily block reactive sites (e.g., imidazole nitrogen) to prevent undesired side reactions. describes analogous optimization in diarylpyrazole synthesis .

- Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.

Q. What methodological approaches are used for impurity profiling and degradation product analysis?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/base).

- LC-HRMS/MS: Identify impurities via accurate mass and fragmentation patterns (e.g., ’s approach for process-related impurities) .

- Stability-Indicating Methods: Develop HPLC gradients resolving degradation products (e.g., sulfonate esters or oxidized imidazole derivatives).

Q. How are reactive intermediates managed during synthesis?

Methodological Answer:

- Low-Temperature Techniques: Use cryogenic reactors (–78°C) for unstable intermediates (e.g., Grignard reagents).

- In-line Quenching: Neutralize reactive species immediately after formation (e.g., via aqueous workup).

- Safety Protocols: Follow guidelines in SDS documents () for handling toxic or corrosive intermediates .

Q. How can diastereomer formation during synthesis be resolved?

Methodological Answer:

- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., tartaric acid derivatives). references stereochemical challenges in piperidine-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.